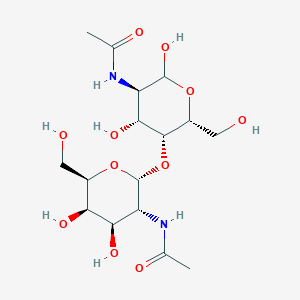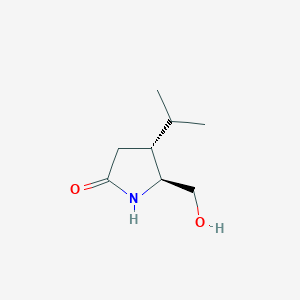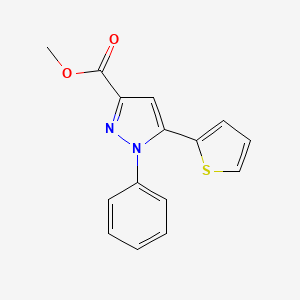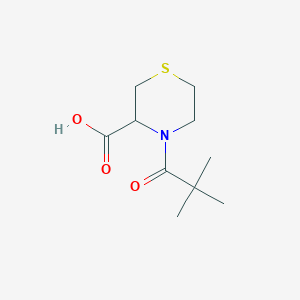
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO3S and a molecular weight of 231.31 g/mol . It contains a six-membered thiomorpholine ring, a carboxylic acid group, and a 2,2-dimethylpropanoyl group . This compound is notable for its unique structure, which includes a tertiary amide and a sulfide group .
Vorbereitungsmethoden
The synthesis of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiomorpholine ring and carboxylic acid group allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be compared with other similar compounds, such as:
Morpholines: These compounds have a similar ring structure but lack the sulfur atom, leading to different chemical and biological properties.
Carboxylic acids: Compounds with a carboxylic acid group can undergo similar chemical reactions but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of a thiomorpholine ring, a carboxylic acid group, and a 2,2-dimethylpropanoyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H17NO3S |
|---|---|
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropanoyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3S/c1-10(2,3)9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
XJVVYMGPADEPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCSCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




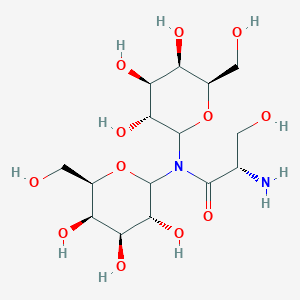

![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

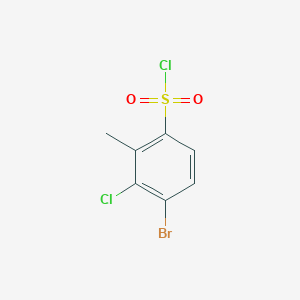
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
